Acid-Catalyzed Cleavage Reactivity: 2.5-Fold Lower Than 2-Ethyl Analog
A direct experimental comparison of acid-catalyzed deprotection reactivity revealed that the 2-ethyl-2-adamantyl (EAd) group exhibits a reactivity 2.5 times higher than the 2-methyl-2-adamantyl (MAd) group [1]. This difference in cleavage rate directly influences the resist's photospeed and contrast. The lower reactivity of the MAd group is advantageous for achieving higher resolution and better process control by mitigating excessive acid diffusion.
| Evidence Dimension | Acid-catalyzed deprotection reactivity |
|---|---|
| Target Compound Data | Baseline reactivity (1x) for 2-methyl-2-adamantyl (MAd) group |
| Comparator Or Baseline | 2-ethyl-2-adamantyl (EAd) group reactivity is 2.5 times higher |
| Quantified Difference | EAd group reactivity is 250% of MAd group reactivity |
| Conditions | Model vinylphenol-methacrylate copolymer; acid-catalyzed cleavage condition |
Why This Matters
This quantifies why MAdMA-based resists are preferred for high-resolution patterning, as its lower acid-lability provides better control over acid diffusion, a key determinant of line-edge roughness and ultimate resolution.
- [1] Kishimura, S., et al. (2000). High etch-resistant EB resists employing adamantyl protective groups and their application for 248-nm lithography. Journal of Photopolymer Science and Technology, 13(3), 397–403. https://doi.org/10.2494/photopolymer.13.397 View Source
